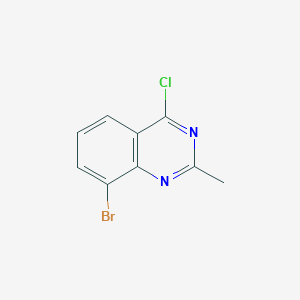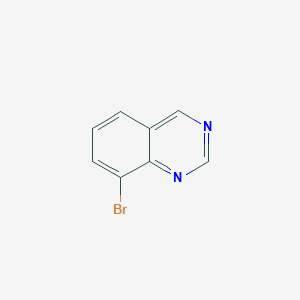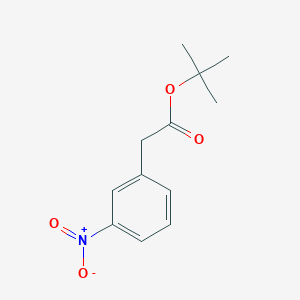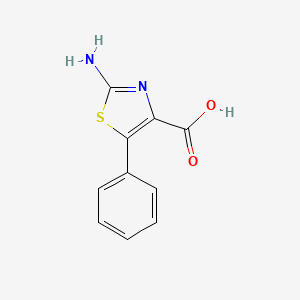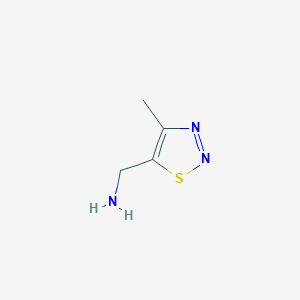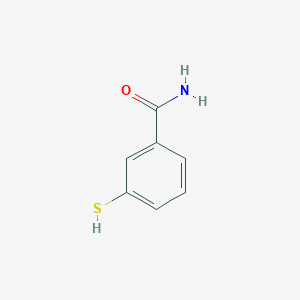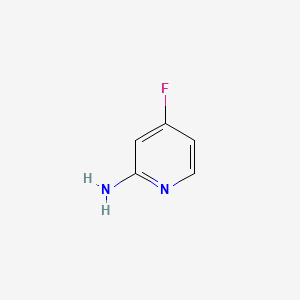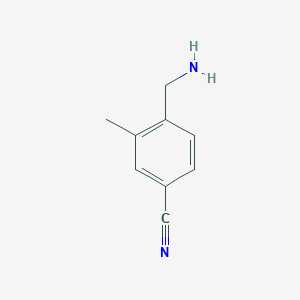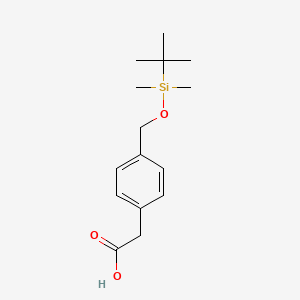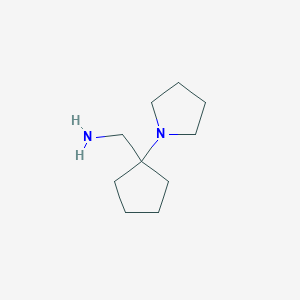
(1-(Pyrrolidin-1-yl)cyclopentyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(Pyrrolidin-1-yl)cyclopentyl)methanamine” is a chemical compound . The IUPAC name for this compound is “(1-(pyrrolidin-1-yl)cyclopropyl)methanamine” and it has a molecular weight of 140.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(1-(Pyrrolidin-1-yl)cyclopentyl)methanamine” is 1S/C8H16N2/c9-7-8(3-4-8)10-5-1-2-6-10/h1-7,9H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(1-(Pyrrolidin-1-yl)cyclopentyl)methanamine” is a solid compound . It has a molecular weight of 140.23 .
Aplicaciones Científicas De Investigación
- Natural compounds have been found to exhibit a wide range of biological effects, making them valuable in the development of new pharmaceuticals . For example, they have been used in the treatment of diseases such as cancer, infections, diabetes, and cardiovascular diseases .
- The synthesized compounds have been evaluated for their cytotoxic, antioxidant, antibacterial, and anticholinesterase properties .
- Natural compounds are often used in the cosmetic industry due to their various beneficial properties. For instance, they can have anti-aging effects .
- Natural compounds are also used in the food industry. They can serve as natural preservatives or flavor enhancers .
- In the chemical industry, organic compounds are synthesized for various purposes. For example, poly (o-anisidine)/BaSO4 nanocomposites have been synthesized and evaluated for their possible antibacterial capabilities .
- Natural compounds are often used in biological research to understand their mechanism of action. This can lead to the development of new applications .
Pharmaceutical Applications
Cosmetic Applications
Food Industry Applications
Chemical Industry Applications
Biological Research
Environmental Applications
Propiedades
IUPAC Name |
(1-pyrrolidin-1-ylcyclopentyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-10(5-1-2-6-10)12-7-3-4-8-12/h1-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNBFHSTDTMEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594439 |
Source


|
| Record name | 1-[1-(Pyrrolidin-1-yl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine | |
CAS RN |
917747-55-8 |
Source


|
| Record name | 1-[1-(Pyrrolidin-1-yl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


